REACTION_CXSMILES
|
[C:1]([OH:6])(=O)[C:2](C)=[CH2:3].[C:7]([OH:12])(=O)[C:8](C)=[CH2:9].N[C:14](O[CH2:17][CH3:18])=O.[CH3:19][C:20]([CH3:33])([CH2:25][CH:26](C)[CH2:27]CN=C=O)[CH2:21]N=C=O.[C:34]([O:39][CH2:40][CH2:41][OH:42])(=[O:38])[C:35]([CH3:37])=[CH2:36]>>[OH:12][C:7]1[CH:8]=[CH:9][C:25]([C:20]([C:33]2[CH:3]=[CH:2][C:1]([OH:6])=[CH:18][CH:17]=2)([CH3:21])[CH3:19])=[CH:26][CH:27]=1.[CH2:40]([O:39][C:34](=[O:38])[C:35]([CH3:37])=[CH2:36])[CH:41]1[O:42][CH2:14]1 |f:0.1.2,5.6|
|
Name
|
urethane dimethacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O.C(C(=C)C)(=O)O.NC(=O)OCC
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
CC(CN=C=O)(CC(CCN=C=O)C)C
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O.C(C1CO1)OC(C(=C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |